molecular formula C11H17N3O B6035069 (NZ)-N-(3-ethyl-6,6-dimethyl-5,7-dihydro-1H-indazol-4-ylidene)hydroxylamine

(NZ)-N-(3-ethyl-6,6-dimethyl-5,7-dihydro-1H-indazol-4-ylidene)hydroxylamine

Cat. No.: B6035069
M. Wt: 207.27 g/mol
InChI Key: KAFSCBQLGNQSIH-ZROIWOOFSA-N
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Description

(NZ)-N-(3-ethyl-6,6-dimethyl-5,7-dihydro-1H-indazol-4-ylidene)hydroxylamine is a synthetic organic compound that belongs to the class of indazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-(3-ethyl-6,6-dimethyl-5,7-dihydro-1H-indazol-4-ylidene)hydroxylamine typically involves the following steps:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of the Ethyl and Dimethyl Groups: Alkylation reactions are used to introduce the ethyl and dimethyl groups at the appropriate positions on the indazole ring.

    Formation of the Hydrazone: The final step involves the reaction of the indazole derivative with hydroxylamine to form the hydrazone.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Receptor Binding: It can bind to specific receptors, influencing biological pathways.

Medicine

    Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: It may exhibit therapeutic properties such as anti-inflammatory or anticancer activities.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may have applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (NZ)-N-(3-ethyl-6,6-dimethyl-5,7-dihydro-1H-indazol-4-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by binding to receptor sites, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds with similar indazole cores but different substituents.

    Hydrazones: Compounds with similar hydrazone functional groups but different core structures.

Uniqueness

The uniqueness of (NZ)-N-(3-ethyl-6,6-dimethyl-5,7-dihydro-1H-indazol-4-ylidene)hydroxylamine lies in its specific combination of functional groups and its potential biological activities, which may differ from other indazole derivatives and hydrazones.

Properties

IUPAC Name

(NZ)-N-(3-ethyl-6,6-dimethyl-5,7-dihydro-1H-indazol-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-4-7-10-8(13-12-7)5-11(2,3)6-9(10)14-15/h15H,4-6H2,1-3H3,(H,12,13)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFSCBQLGNQSIH-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC2=C1C(=NO)CC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NNC2=C1/C(=N\O)/CC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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